Cas no 15936-76-2 (5-bromo-7-methyl-1h-indole-2-carboxylic Acid)
5-bromo-7-methyl-1h-indole-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-7-methyl-1H-indole-2-carboxylic acid
- CTK1F3549
- 5-bromo-7-methyl-indole-2-carboxylic acid
- Benzofuran, 5-bromo-7-methoxy-2-nitro-
- 5-bromo-7-methoxy-2-nitro-benzofuran
- 5-Brom-7-methoxy-2-nitro-benzofuran
- 5-Brom-7-methyl-indol-2-carbonsaeure
- BBL021125
- 15936-76-2
- Z1269174901
- DTXSID101258140
- 5-bromo-7-methyl-1H-indole-2-carboxylicAcid
- AKOS001476847
- DB-168858
- STK893831
- SCHEMBL3031256
- MFCD02664436
- EN300-340393
- CS-0216119
- AMY37641
- 5-bromo-7-methyl-1h-indole-2-carboxylic Acid
-
- MDL: MFCD02664436
- Inchi: 1S/C10H8BrNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)
- InChI Key: ZHRZIKMCWPHXDK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C2=C(C=1)C=C(C(=O)O)N2
Computed Properties
- Exact Mass: 252.97384g/mol
- Monoisotopic Mass: 252.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 53.1Ų
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 465.5±40.0 °C at 760 mmHg
- Flash Point: 235.4±27.3 °C
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
5-bromo-7-methyl-1h-indole-2-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-bromo-7-methyl-1h-indole-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199011070-1g |
5-Bromo-7-methyl-1H-indole-2-carboxylic acid |
15936-76-2 | 97% | 1g |
$532.35 | 2022-04-02 | |
| Alichem | A199011070-5g |
5-Bromo-7-methyl-1H-indole-2-carboxylic acid |
15936-76-2 | 97% | 5g |
$1,520.00 | 2022-04-02 | |
| Chemenu | CM258133-1g |
5-Bromo-7-methyl-1H-indole-2-carboxylic acid |
15936-76-2 | 95%+ | 1g |
$746 | 2021-08-18 | |
| TRC | B815970-10mg |
5-Bromo-7-Methyl-1h-Indole-2-Carboxylic Acid |
15936-76-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B815970-50mg |
5-Bromo-7-Methyl-1h-Indole-2-Carboxylic Acid |
15936-76-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B815970-100mg |
5-Bromo-7-Methyl-1h-Indole-2-Carboxylic Acid |
15936-76-2 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM258133-1g |
5-Bromo-7-methyl-1H-indole-2-carboxylic acid |
15936-76-2 | 95%+ | 1g |
$499 | 2023-02-02 | |
| eNovation Chemicals LLC | Y1002719-1g |
5-bromo-7-methyl-1H-indole-2-carboxylic acid |
15936-76-2 | 95% | 1g |
$1600 | 2025-02-20 | |
| A2B Chem LLC | AE98970-2.5g |
5-Bromo-7-methyl-1H-indole-2-carboxylic acid |
15936-76-2 | 95% | 2.5g |
$1505.00 | 2024-04-20 | |
| A2B Chem LLC | AE98970-5g |
5-Bromo-7-methyl-1H-indole-2-carboxylic acid |
15936-76-2 | 95% | 5g |
$2939.00 | 2024-04-20 |
5-bromo-7-methyl-1h-indole-2-carboxylic Acid Suppliers
5-bromo-7-methyl-1h-indole-2-carboxylic Acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 5-bromo-7-methyl-1h-indole-2-carboxylic Acid
Introduction to 5-Bromo-7-Methyl-1H-Indole-2-Carboxylic Acid (CAS No. 15936-76-2)
5-Bromo-7-methyl-1H-indole-2-carboxylic acid (CAS No. 15936-76-2) is a versatile compound with significant applications in the fields of medicinal chemistry, organic synthesis, and pharmaceutical research. This indole derivative is characterized by its unique structural features, which include a bromine atom at the 5-position and a methyl group at the 7-position, making it a valuable building block for the synthesis of complex molecules and drug candidates.
The chemical structure of 5-bromo-7-methyl-1H-indole-2-carboxylic acid consists of an indole core with a carboxylic acid functional group at the 2-position. The presence of the bromine and methyl substituents imparts specific reactivity and physical properties to the molecule, which are crucial for its use in various synthetic transformations and biological studies. The compound is often employed as an intermediate in the synthesis of bioactive molecules, particularly those targeting specific biological pathways or receptors.
Recent advancements in medicinal chemistry have highlighted the importance of 5-bromo-7-methyl-1H-indole-2-carboxylic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The researchers synthesized a series of analogs by modifying the bromine and methyl groups, leading to compounds with enhanced biological activity and improved pharmacokinetic properties.
In another significant study, researchers at the University of California, San Francisco, investigated the role of 5-bromo-7-methyl-1H-indole-2-carboxylic acid in modulating serotonin receptors. Their findings, published in Nature Communications in 2020, revealed that certain derivatives of this compound can selectively bind to serotonin receptors, making them potential candidates for treating neurological disorders such as depression and anxiety. The high affinity and selectivity of these derivatives for serotonin receptors suggest their potential as lead compounds for further drug development.
The synthetic versatility of 5-bromo-7-methyl-1H-indole-2-carboxylic acid has also been explored in various organic reactions. A notable example is its use as a starting material for Pd-catalyzed cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules. A recent study published in Organic Letters in 2022 described an efficient method for synthesizing substituted indoles using this compound as a key intermediate. The method involves palladium-catalyzed coupling reactions followed by selective functional group transformations, resulting in a diverse array of indole derivatives with potential applications in drug discovery.
Beyond its use in medicinal chemistry and organic synthesis, 5-bromo-7-methyl-1H-indole-2-carboxylic acid has also found applications in materials science. Researchers at the Massachusetts Institute of Technology have utilized this compound to develop novel materials with unique optical and electronic properties. In a study published in Advanced Materials in 2023, they demonstrated that derivatives of this compound can be used to create conjugated polymers with tunable bandgaps, making them suitable for use in organic photovoltaic devices and light-emitting diodes (LEDs).
The physical properties of 5-bromo-7-methyl-1H-indole-2-carboxylic acid, such as its melting point, solubility, and stability under various conditions, are well-documented and have been extensively studied. These properties are crucial for optimizing its use in different applications. For example, its solubility in polar solvents like dimethyl sulfoxide (DMSO) makes it an ideal candidate for biological assays and high-throughput screening processes.
In conclusion, 5-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS No. 15936-76-2) is a multifaceted compound with a wide range of applications in medicinal chemistry, organic synthesis, pharmaceutical research, and materials science. Its unique structural features and versatile reactivity make it an essential building block for the development of novel bioactive molecules and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
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